Product packaging for benzene-1,3-dicarboxylic acid(Cat. No.:CAS No. 112043-90-0)

benzene-1,3-dicarboxylic acid

Cat. No.: B053572
CAS No.: 112043-90-0
M. Wt: 168.12 g/mol
InChI Key: QQVIHTHCMHWDBS-BFGUONQLSA-N
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Description

Benzene-1,3-dicarboxylic acid, more commonly known as isophthalic acid, is a high-purity aromatic dicarboxylic acid of significant importance in materials science and synthetic chemistry. Its primary research value lies in its role as a rigid, meta-oriented monomer in polycondensation reactions, most notably for the synthesis of high-performance polymers such as polyethylene terephthalate (PET) copolymers and aromatic polyesters. The meta-substitution of the carboxyl groups on the benzene ring introduces kinks into the polymer backbone, which directly influences the material's properties by reducing crystallinity and enhancing solubility, thereby improving processability and optical clarity in the final product. Furthermore, this compound serves as a crucial precursor in the synthesis of metal-organic frameworks (MOFs), where it acts as an organic linker to coordinate with metal ions or clusters, forming porous crystalline materials with applications in gas storage, separation, and catalysis. In organic synthesis, it is a versatile building block for creating ligands, pharmaceuticals, and plasticizers. This compound is provided strictly for research and development purposes to support innovation in advanced material design and chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B053572 benzene-1,3-dicarboxylic acid CAS No. 112043-90-0

Properties

IUPAC Name

benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVIHTHCMHWDBS-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583907
Record name Benzene-1,3-(~13~C_2_)dicarboxylic acid
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Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112043-90-0
Record name Benzene-1,3-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112043-90-0
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Synthetic Methodologies for Benzene 1,3 Dicarboxylic Acid and Its Functionalized Derivatives

Established Synthetic Routes for Benzene-1,3-dicarboxylic Acid

The synthesis of this compound is well-established, with methods ranging from multi-step laboratory preparations to large-scale industrial oxidation processes.

Multi-Step Synthesis Pathways

In a laboratory setting, this compound can be prepared through various multi-step sequences. One historical method involves the fusion of potassium meta-sulfobenzoate with potassium formate. atamanchemicals.comatamanchemicals.com Another approach is the reaction of meta-bromobenzoate with potassium formate. atamanchemicals.com These methods, while effective for small-scale synthesis, often involve harsh reaction conditions and costly reagents, making them less suitable for industrial production. google.com A more contemporary multi-step synthesis might involve the palladium-catalyzed carboxylation of benzoic acid derivatives, offering a route to dicarboxylic acids through C-H activation and carbonylation. acs.org

Oxidation Reactions in Chemical Synthesis

The predominant industrial method for producing this compound is the liquid-phase oxidation of meta-xylene. atamanchemicals.comatamanchemicals.comacs.orggoogle.com This process typically utilizes molecular oxygen (from air) as the oxidant and is carried out in an acetic acid solvent. acs.orggoogle.com A cobalt-manganese catalyst system is commonly employed to facilitate the reaction. atamanchemicals.comatamanchemicals.comacs.org The reaction proceeds through the oxidation of the methyl groups on m-xylene (B151644) to carboxylic acid functionalities. acs.org While highly efficient for large-scale production, this method can be energy-intensive and requires careful management of the catalyst and solvent. epo.org Researchers have also explored bromine-free catalytic systems to mitigate corrosion issues associated with bromide promoters. researchgate.net

Green Chemistry Approaches in Derivative Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for isophthalic acid derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One example is the use of solvent-free reaction techniques. For instance, the synthesis of 5-substituted derivatives of isophthalic acid has been achieved by reacting dimethyl 5-hydroxyisophthalate with allyl glycidyl (B131873) ether in the absence of a solvent, which minimizes waste. nih.gov Another green approach involves the use of water as a solvent, which is a cheap, non-oxidizable, and less corrosive alternative to acetic acid. epo.org Additionally, the development of catalysts that can operate under milder conditions and be easily recycled contributes to the greening of these synthetic processes.

Large-Scale and Scalable Synthetic Protocols

The industrial production of this compound is a large-scale operation, with billions of kilograms produced annually. atamanchemicals.com The primary scalable protocol is the catalytic oxidation of m-xylene. atamanchemicals.comatamanchemicals.com For this process to be economically viable on a large scale, several factors are critical, including catalyst efficiency, reaction temperature and pressure, and the ability to handle the resulting product slurry. google.com For instance, in batch oxidation processes, the conversion rate is often controlled to prevent the formation of a thick slurry of isophthalic acid, which can be difficult to manage. google.com

For the synthesis of derivatives, scalable methods are also being developed. For example, a practical and scalable synthesis of 1,3-adamantanediol, a related dicarboxylic acid derivative, has been reported with isolated yields of up to 95% and the potential for industrial production. acs.org Similarly, the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved on a multigram scale through a flow photochemical reaction, demonstrating a scalable approach to complex derivatives. nih.gov

Design and Synthesis of Functionalized this compound Ligands

Functionalized this compound derivatives are of great interest for their use as ligands in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The introduction of specific functional groups onto the isophthalic acid backbone allows for the tuning of the resulting material's properties.

Introduction of Heteroatom-Containing Substituents

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur onto the this compound framework is a key strategy for creating functionalized ligands with tailored properties. These substituents can influence the coordination chemistry, porosity, and catalytic activity of the resulting materials.

Nitro-functionalized Derivatives: 5-Nitroisophthalic acid is a common building block synthesized by the nitration of isophthalic acid. google.comchemicalbook.com This can be achieved using a mixture of nitric acid and sulfuric acid. google.com Continuous flow synthesis methods for 5-nitroisophthalic acid have been developed to improve safety and efficiency. google.com The nitro group can subsequently be reduced to an amino group, providing a pathway to further functionalization. google.com

Amino-functionalized Derivatives: Amino-functionalized isophthalic acids are valuable for their ability to engage in hydrogen bonding and act as basic sites in materials. 5-Aminoisophthalic acid can be synthesized by the reduction of 5-nitroisophthalic acid, for example, through catalytic hydrogenation. google.comresearchgate.net Chiral amino acids have also been incorporated into isophthalic acid ligands to create homochiral metal-organic frameworks. acs.orgacs.org

Hydroxy-functionalized Derivatives: Hydroxy-substituted isophthalic acids, such as 5-hydroxyisophthalic acid and 2-hydroxyisophthalic acid, serve as versatile precursors for further modification. nih.govgoogle.comresearchgate.net For example, the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate can undergo nucleophilic substitution to introduce various functionalities. nih.gov 2,5-Dihydroxyisophthalic acid can be synthesized from 2-hydroxyisophthalic acid via an Elbs persulfate oxidation followed by hydrolysis. google.comnih.gov

Sulfo-functionalized Derivatives: The introduction of a sulfonic acid group, as in 5-sulfoisophthalic acid, enhances the water solubility and coordination ability of the ligand. acs.orgresearchgate.net It is typically synthesized by the sulfonation of isophthalic acid using oleum. google.comgoogle.com Purification of the crude product is an important step to obtain a high-purity material. google.comgoogle.com

Functional GroupStarting MaterialKey Reagents/Reaction TypeReference(s)
Nitro (-NO₂)Isophthalic acidNitric acid, Sulfuric acid (Nitration) google.comchemicalbook.com
Amino (-NH₂)5-Nitroisophthalic acidH₂, Pd/C or Pt/C (Catalytic Hydrogenation) google.comresearchgate.net
Hydroxy (-OH)2-Hydroxyisophthalic acidPersulfate (Elbs Oxidation) google.comnih.gov
Sulfo (-SO₃H)Isophthalic acidOleum (Sulfonation) google.comgoogle.com

Synthetic Strategies for Benzo-1,4-thiazine-3-carboxylic Acid Derivatives

The synthesis of 4H-benzo[b] atamanchemicals.comCurrent time information in Bangalore, IN.thiazine-3-carboxylic acid derivatives represents a significant area of research in heterocyclic chemistry. The primary synthetic route involves the coupling of aminothiols with bromopyruvates. nih.govnih.gov This method assembles the core benzothiazine structure. A notable side reaction observed during this process is the oxidative dimerization of the starting materials, which leads to the formation of corresponding benzothiazine dimers as isolatable products. nih.govnih.gov

A key challenge in the synthetic utilization of these compounds is the low stability of the 4H-benzo[b] atamanchemicals.comCurrent time information in Bangalore, IN.thiazine-3-carboxylic acid derivatives under both acidic and basic conditions. nih.gov This instability complicates subsequent reactions, such as direct coupling with amino acids. nih.gov To overcome this, linear synthetic approaches have been developed where the benzothiazine moiety is constructed from pyruvic acid that is already attached to an amino acid. nih.gov

Table 2: General Synthetic Approach for Benzo-1,4-thiazine-3-carboxylic Acid Derivatives

Step Description Key Reactants Notes Citation(s)
Assembly Coupling reaction to form the benzothiazine ring system. Aminothiols, Bromopyruvates The core cyclization step. nih.govnih.govresearchgate.net
Side Reaction Oxidative dimerization of starting materials. Aminothiols Leads to the formation of benzothiazine dimers as byproducts. nih.govnih.gov
Functionalization Coupling with amino acids. Benzothiazine derivative, Amino acid Direct coupling often fails due to instability; linear synthesis is a more successful alternative. nih.gov

Preparation of Bis(pyrrolidone)-Based Dicarboxylic Acid Derivatives

Bis(pyrrolidone)-based dicarboxylic acids are renewable monomers that can be synthesized from itaconic acid. The general preparation involves a bulk reaction between itaconic acid and an α,ω-aliphatic diamine in a 2:1 molar ratio. nih.govacs.org This reaction proceeds via an aza-Michael addition. nih.govacs.org Often, the synthesis is conducted using only water as a catalyst, highlighting a green chemistry approach. nih.govacs.org

The resulting monomers can be isolated in high purity through recrystallization. acs.org Research findings indicate that the yield of these dicarboxylic acids is highly dependent on the length of the methylene (B1212753) spacer in the diamine used. nih.govacs.org Specifically, diamines with an even number of methylene spacers tend to produce the corresponding dicarboxylic acids in higher yields. nih.govacs.org These monomers, such as N,N′-octamethylene-bis(pyrrolidone-4-carboxylic acid) (BP-C₈), are valuable in the synthesis of thermoset resins and poly(ester-amide)s. acs.orgfrontiersin.org

Table 3: Representative Synthesis of a Bis(pyrrolidone)-Based Dicarboxylic Acid

Product Name Abbreviation Starting Materials Reaction Type Conditions Yield Citation(s)
N,N′-octamethylene-bis(pyrrolidone-4-carboxylic acid) BP-C₈ Itaconic acid, 1,8-Octanediamine Bulk aza-Michael addition Heated in bulk to 180 °C for 18 h 89% acs.org

Regioselective Synthesis of Substituted Isomers

The functionalization of the this compound core at specific positions is crucial for tailoring its properties for advanced applications. Regioselective synthesis allows for the controlled introduction of substituents onto the aromatic ring. The two existing carboxylic acid groups are meta-directing and deactivating, which influences the position of subsequent electrophilic aromatic substitutions, primarily directing incoming groups to the C-5 position.

Several methods have been established for the regioselective synthesis of 5-substituted isophthalic acid derivatives:

Nitration: Isophthalic acid can be nitrated to produce 5-nitroisophthalic acid. chemicalbook.com A common method involves reacting isophthalic acid with a mixture of sulfuric acid and nitric acid. chemicalbook.com

Sulfonation: The introduction of a sulfonate group at the 5-position can be achieved by heating isophthalic acid with fuming sulfuric acid. google.com The resulting isophthalic acid-5-sulfonic acid can then be neutralized to form its salt, such as isophthalic acid-5-sodium sulfonate. google.com

Functionalization via a Hydroxyl Group: Another strategy involves starting with a precursor like dimethyl 5-hydroxyisophthalate. The phenolic hydroxyl group at the C-5 position can be functionalized, for example, by reaction with an epoxide like allyl glycidyl ether, to introduce ether-linked side chains. nih.gov The ester groups are subsequently hydrolyzed to yield the 5-substituted dicarboxylic acid. nih.gov

Table 4: Comparison of Regioselective Synthesis Methods for Isophthalic Acid Isomers

Target Compound Starting Material Key Reagents Key Conditions Position of Substitution Citation(s)
5-Nitroisophthalic acid Isophthalic acid Nitric acid, Sulfuric acid Reaction at 75°C C-5 chemicalbook.com
Isophthalic acid-5-sodium sulfonate Isophthalic acid Fuming sulfuric acid, then NaOH Heating at 186-196°C, then neutralization C-5 google.com
5-substituted isophthalic acid (ether-linked) Dimethyl 5-hydroxyisophthalate Allyl glycidyl ether, Base catalyst, then NaOH for hydrolysis Solvent-free reaction, then hydrolysis C-5 nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs of Benzene 1,3 Dicarboxylic Acid

Ligand Design and Coordination Modes of Benzene-1,3-dicarboxylic Acid and Its Derivatives

The utility of this compound in constructing coordination polymers stems from its adaptable nature as a ligand. The two carboxyl groups can be fully or partially deprotonated, influencing its coordination behavior. ekb.eg This flexibility allows it to act as both a hydrogen-bond donor and acceptor, contributing to the formation of diverse structural motifs. ekb.eg

Monocarboxylate and Dicarboxylate Binding Motifs

The carboxylate groups of this compound can coordinate to metal centers in several ways. In its partially deprotonated form (monovalent anion), it can act as a terminal ligand, coordinating through one carboxylate group while the other remains protonated. nih.gov When fully deprotonated (divalent anion), both carboxylate groups can bind to one or more metal centers, acting as a bridging ligand to form higher-dimensional structures. nih.gov This dual-binding capability is crucial in the formation of one-, two-, and three-dimensional coordination polymers. nih.govacs.org For instance, in a cadmium-based polymer, the isophthalate (B1238265) ligand was observed to link metal centers in various modes, leading to the formation of structures with different dimensionalities. acs.org

Multi-Dentate Ligands Incorporating this compound Scaffolds

To create more complex and functional MOFs, the this compound scaffold is often incorporated into larger, multi-dentate ligands. bath.ac.uk These ligands can contain additional coordinating groups, such as pyridyl, triazolyl, or other carboxylate moieties, which can bind to metal centers and influence the final structure and properties of the resulting framework. acs.orgacs.orgacs.org

For example, a ligand incorporating a triazole group, 5-(4H-1,2,4-triazol-4-yl)this compound, has been used to construct a variety of coordination complexes with metals like copper, cobalt, nickel, and manganese. acs.orgacs.org The combination of the carboxylate and triazole groups provides multiple coordination sites, leading to the formation of intricate 3D frameworks. acs.org Similarly, the introduction of a pyridyl group, as in 5-{(pyridin-4-ylmethyl)amino} isophthalic acid, has led to the synthesis of 2D and 3D coordination polymers with catalytic properties. acs.org

Another approach involves creating larger tetracarboxylate ligands by linking two isophthalic acid units. For instance, 5-(bis(4-carboxybenzyl)amino)isophthalic acid has been used to prepare 2D and 3D MOFs with photocatalytic activities. researchgate.net The use of mixed-ligand systems, combining this compound with other ligands like dipyrido[3,2-d:2',3'-f]quinoxaline, has also been shown to be an effective strategy for designing novel coordination polymers with specific architectures. acs.org

A summary of representative multi-dentate ligands based on the this compound scaffold is presented in the interactive table below.

Ligand NameAdditional Functional GroupsResulting MOF DimensionalityMetal Centers UsedReference
5-(4H-1,2,4-triazol-4-yl)this compoundTriazole3DCu, Co, Ni, Mn acs.orgacs.org
5-((carboxymethyl)amino)isophthalic acidAmine, Carboxylate1D, 2D, 3DCd, Zn, Cu, Co bath.ac.ukrsc.org
5-{(pyridin-4-ylmethyl)amino} isophthalic acidPyridyl, Amine2D, 3DCu, Zn, Cd acs.org
5-[(4-carboxyphenoxy)methyl]this compoundCarboxylate, Ether1D, 2DCd, Mn iucr.org
5-(bis(4-carboxybenzyl)amino)isophthalic acidAmine, Carboxylate2D, 3DZn, Mn, Cd, Pb researchgate.net
5-(pyridin-3-yl)isophthalic acidPyridylCoordination CagesCo rsc.orgresearchgate.net
5-(5-fluoropyridin-3-yl)isophthalic acidPyridyl, FluorineCoordination CagesCo rsc.orgresearchgate.net

pH-Dependent Coordination Behavior

The coordination behavior of this compound and its derivatives is highly sensitive to the pH of the reaction medium. bath.ac.uk The degree of deprotonation of the carboxylic acid groups is directly influenced by pH, which in turn dictates the coordination mode of the ligand and the resulting dimensionality and topology of the coordination polymer. ekb.egacs.org

For example, in the synthesis of coordination complexes with 5-(4H-1,2,4-triazol-4-yl)this compound, adjusting the pH resulted in either partial or complete deprotonation of the ligand, leading to the formation of different 3D frameworks. acs.org Similarly, the reaction of a dicarboxyl-functionalized arylhydrazone of barbituric acid with zinc(II) and cadmium(II) ions under different pH conditions yielded one-dimensional coordination polymers in acidic medium and a mononuclear complex or a different 1D polymer in basic medium. rsc.org The formation of different calixarene-based metal-organic coordination cages with cobalt was also found to be pH-dependent, with tetrahedral cages forming in the presence of a base and truncated octahedral cages forming upon the addition of acid. rsc.orgresearchgate.net This pH-dependent structural diversity highlights the importance of controlling reaction conditions to achieve desired framework architectures. acs.org

Synthesis and Construction of Metal-Organic Frameworks and Coordination Polymers

The synthesis of MOFs and coordination polymers using this compound and its derivatives is typically achieved through solvothermal or hydrothermal methods. bath.ac.ukmassey.ac.nz These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents. rsc.org

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal and hydrothermal syntheses are widely employed for the crystallization of MOFs. rsc.orgbohrium.comnih.govacs.org These methods utilize elevated temperatures and pressures to increase the solubility of the reactants and promote the formation of well-ordered crystalline structures. rsc.org The choice of solvent can significantly influence the resulting structure, as demonstrated by the synthesis of two different zinc-based coordination polymers using 5-methyl isophthalic acid in different aqueous organic solvent mixtures. rsc.org

Hydrothermal synthesis, which uses water as the solvent, is a common method for preparing coordination polymers. For example, several cadmium(II) and manganese(II) coordination polymers have been synthesized using a tricarboxylic acid ligand and 2,2′-bipyridine under hydrothermal conditions. iucr.org Similarly, a series of coordination complexes with various metal ions were constructed using 5-(4H-1,2,4-triazol-4-yl)this compound under hydrothermal conditions. acs.org

Solvothermal synthesis, which employs organic solvents or a mixture of organic solvents and water, offers a wider range of reaction conditions. Three new isostructural MOFs were synthesized via a solvothermal method using 5-triazole isophthalic acid with zinc(II), cobalt(II), and cadmium(II). rsc.org A lanthanide-based MOF was also prepared under solvothermal conditions using a multi-dentate ligand containing tetrazole and carboxylate moieties. bohrium.com

Utilization of Various Metal Centers

A wide variety of metal centers have been incorporated into MOFs and coordination polymers based on this compound and its derivatives. The choice of the metal ion is a critical factor that influences the coordination geometry, and consequently, the final structure and properties of the material. rsc.orgacs.org

Commonly used metal ions include those from the d-block and f-block elements. Transition metals such as zinc(II), cadmium(II), copper(II), cobalt(II), nickel(II), and manganese(II) are frequently employed due to their versatile coordination preferences. acs.orgbath.ac.ukacs.orgacs.orgacs.orgiucr.orgrsc.orgrsc.orgrsc.orgnih.gov For instance, zinc(II) and cadmium(II) have been used to construct coordination polymers with a dicarboxyl-functionalized arylhydrazone of barbituric acid. rsc.org Copper(II), zinc(II), and cadmium(II) have been reacted with 5-{(pyridin-4-ylmethyl)amino} isophthalic acid to form 2D and 3D frameworks. acs.org

Lanthanide ions, such as samarium(III) and terbium(III), have also been utilized to create MOFs with interesting photoluminescent properties. rsc.org Two isostructural lanthanide-based MOFs were synthesized solvothermally using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid. rsc.org Alkali metals like lithium, sodium, rubidium, and cesium have also been used to form complexes with isophthalic acid, where the coordination number increases with the size of the cation. acs.org

The following interactive table provides a non-exhaustive list of metal centers used in the synthesis of MOFs and coordination polymers with this compound and its derivatives, along with the corresponding ligand and resulting framework type.

Metal CenterLigand UsedFramework TypeReference
Cadmium(II)This compound, Dipyrido[3,2-d:2',3'-f]quinoxaline1D Ribbon acs.org
Cadmium(II)5-((carboxymethyl)amino)isophthalic acid1D, 2D, 3D bath.ac.uk
Zinc(II)5-methyl isophthalic acid3D rsc.org
Cobalt(II)5-triazole isophthalic acid3D rsc.org
Manganese(II)5-methoxy isophthalic acid3D rsc.org
Copper(II)5-{(pyridin-4-ylmethyl)amino} isophthalic acid2D acs.org
Nickel(II)5-methyl isophthalic acid1D rsc.org
Samarium(III)5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid3D rsc.org
Terbium(III)5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid3D rsc.org
Lithium(I)Isophthalic acidCoordination Complex acs.org
Sodium(I)Isophthalic acidCoordination Complex acs.org
Lead(II)5-(bis(4-carboxybenzyl)amino)isophthalic acid3D researchgate.net

Mixed-Ligand Coordination Polymer Design and Synthesis

The design and synthesis of mixed-ligand coordination polymers incorporating this compound have emerged as a powerful strategy to construct novel materials with tailored structures and functionalities. This approach involves the synergistic coordination of isophthalate with other organic ligands, often N-donor linkers, to metal centers. The selection of the secondary ligand is crucial as its geometry, flexibility, and functional groups can significantly influence the final architecture of the coordination polymer.

For instance, the combination of isophthalic acid with various bis(imidazole) ligands has been shown to produce a range of structures. The introduction of linear bis(imidazole) ligands with different lengths and rigidities into a Co(II)-isophthalate system can result in three-fold interpenetrating 3D MOFs. researchgate.net In contrast, using a V-shaped, semi-flexible bis(imidazole) ligand can lead to the formation of a 2D double-layered network. researchgate.net Similarly, the reaction of Cd(II) with isophthalic acid derivatives and a bis(imidazolyl) amine ligand has yielded isostructural frameworks. acs.org

The synthesis of mixed-ligand copper(II)-MOFs has been achieved using isophthalic acid and trimesic acid. rsc.org By varying the ratio of these two carboxylate ligands, a series of MOFs with different properties can be obtained. This highlights the tunability offered by the mixed-ligand approach.

The deliberate use of a secondary ligand can also prevent the formation of highly symmetric, interpenetrated structures that might otherwise form with a single linker. By introducing a second ligand, it is possible to fine-tune the dimensionality and topology of the resulting framework, leading to materials with specific desired properties.

Table 1: Examples of Mixed-Ligand Coordination Polymers with this compound

Metal Ion Isophthalate Derivative Co-Ligand Resulting Structure Reference
Co(II) 5-(2-methylimidazol-1-yl) isophthalic acid 1,4-bis(1-imidazolyl)benzene 3D interpenetrating MOF researchgate.net
Co(II) 5-(2-methylimidazol-1-yl) isophthalic acid 4,4'-bis(imidazol-1-yl)diphenyl ether 2D double-layered network researchgate.net
Cd(II) Isophthalic acid Bis(4-(1H-imidazol-1-yl)phenyl)amine 3D iso-framework acs.org
Cd(II) 5-hydroxyisophthalic acid Bis(4-(1H-imidazol-1-yl)phenyl)amine 3D iso-framework acs.org
Cu(II) Isophthalic acid Trimesic acid Mixed-ligand MOF rsc.org

Formation of Secondary Building Units (SBUs) and Their Topologies

The concept of the secondary building unit (SBU) is central to the rational design and synthesis of MOFs. SBUs are well-defined multinuclear metal-containing clusters that act as nodes in the construction of the extended framework. The geometry and connectivity of the SBU, dictated by the coordination environment of the metal ions and the binding modes of the organic linkers, play a crucial role in determining the final topology of the MOF.

In the context of this compound-based MOFs, a variety of SBUs have been identified. A common SBU is the dinuclear "paddlewheel" cluster, [M₂(COO)₄], where two metal ions are bridged by four carboxylate groups. This paddlewheel SBU can be further connected by the isophthalate linkers to form frameworks of varying dimensionality and topology. For example, in a copper-based MOF, [Cu₂(COO)₄] paddlewheel SBUs are linked to form a trinodal (4,4,4)-connected three-dimensional framework. ugent.be

Beyond the paddlewheel, other SBUs have been observed. In a series of cobalt(II)-MOFs constructed from 5-substituted isophthalic acids, binuclear Co₂(COO)₄ units are present. rsc.org In some cadmium(II) complexes, the reaction conditions and the coordination modes of a tetrazolyl-functionalized isophthalic acid ligand have led to the formation of trinuclear [Cd₃(COO)₂(N₄C)₂] and pentanuclear [Cd₅(μ₃-OH)(COO)₂(N₄C)₃] clusters. rsc.org The formation of these different SBUs can lead to frameworks with distinct topologies, such as a (3,6)-connected ant net or a (3,4,10)-connected 2D layer. rsc.org

The topology of the resulting network is a direct consequence of the connectivity of the SBU. For instance, a 6-connected SBU can lead to a pcu (primitive cubic) topology, while the combination of different SBUs can result in more complex, multi-nodal nets. The ability to control the formation of specific SBUs through the careful selection of metal ions, ligands, and reaction conditions is a key aspect of reticular chemistry, enabling the targeted synthesis of MOFs with desired structural features.

Table 2: Selected Secondary Building Units (SBUs) in this compound MOFs

SBU Metal Ion(s) Isophthalate Derivative Resulting Topology Reference
[Cu₂(COO)₄] paddlewheel Cu(II) 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid (4,4,4)-connected 3D framework ugent.be
[Co₂(COO)₄] binuclear unit Co(II) 5-substituted isophthalic acids 3D network with CdS or pcu topology rsc.org
[Cd₃(COO)₂(N₄C)₂] trinuclear cluster Cd(II) 5-(1H-tetrazol-5-yl)isophthalic acid (3,6)-connected ant net rsc.org
[Cd₅(μ₃-OH)(COO)₂(N₄C)₃] pentanuclear cluster Cd(II) 5-(1H-tetrazol-5-yl)isophthalic acid (3,4,10)-connected 2D layer rsc.org
Tetranuclear [Co₄(COO)₆(μ₃-OH)₂] cluster Co(II) 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid (3,6)-connected kgd topology ugent.be

Structural Diversity and Dimensionality of Coordination Architectures

The coordination of this compound to metal centers gives rise to a remarkable structural diversity, with architectures spanning one, two, and three dimensions. The final dimensionality is influenced by a combination of factors including the coordination preferences of the metal ion, the coordination modes of the isophthalate ligand, the presence of co-ligands, and the reaction conditions such as solvent and temperature.

One-Dimensional (1D) Coordination Chains and Ribbons

One-dimensional structures are a common motif in the coordination chemistry of this compound. These can range from simple linear or zigzag chains to more complex ribbon-like structures. In many cases, the dimensionality is controlled by the use of terminal co-ligands that saturate the coordination sites on the metal centers, preventing extension into higher dimensions.

For example, the reaction of copper(II) or cobalt(II) with 5-bromoisophthalic acid and pyridine (B92270) results in the formation of 1D chain structures. researchgate.netrsc.org In these compounds, the pyridine molecules act as terminal ligands, coordinating to the metal centers and preventing the formation of 2D or 3D networks. Similarly, a one-dimensional coordination polymer of Cu(II) with 5-[(imidazol-1-yl)methyl]this compound has been synthesized, where each Cu(II) cation is linked to four neighboring ligands to form polymeric chains. researchgate.net

More intricate 1D architectures, such as "ribbons of rings," have also been reported. A zinc(II) coordination polymer with 5-methoxy isophthalic acid forms a 1D polymer where pairs of tetrahedral zinc centers are connected by carboxylate groups into dimers, which then propagate into a ribbon-like structure. acs.org The formation of these 1D motifs is often a stepping stone to higher-dimensional structures, where the chains can be linked by pillaring ligands or through intermolecular interactions like hydrogen bonding.

Table 3: Examples of One-Dimensional Coordination Polymers

Metal Ion Isophthalate Derivative Co-Ligand Structural Description Reference
Cu(II) 5-bromoisophthalic acid Pyridine 1D chain researchgate.netrsc.org
Co(II) 5-bromoisophthalic acid Pyridine 1D chain researchgate.netrsc.org
Cu(II) 5-[(imidazol-1-yl)methyl]this compound - 1D polymeric chain researchgate.net
Zn(II) 5-methoxyisophthalic acid Acetate 1D 'ribbon of rings' acs.org
Co(II) This compound 4-aminopyridine 1D helical chain researchgate.net

Two-Dimensional (2D) Layered Networks

By employing suitable reaction strategies, one-dimensional chains of metal-isophthalate units can be linked together to form two-dimensional layered networks. A common approach is the use of bifunctional "pillar" ligands that bridge adjacent 1D chains.

A clear example of this is the extension of a 1D Cu(II)-isophthalate chain into a 2D structure by replacing the terminal pyridine ligands with the pillaring ligand 1,2-bis(4-pyridyl)ethane (B167288) (bpe). researchgate.netrsc.org The bpe ligand connects adjacent chains, resulting in a 2D layered structure. Similarly, a Cd(II) coordination polymer with benzene-1,4-dicarboxylic acid and a benzimidazole-based ligand forms an extended 2D carboxylate layer structure. nih.gov

The nature of the metal ion and the isophthalate ligand can also directly lead to the formation of 2D networks without the need for a separate pillaring ligand. For instance, a zinc(II) polymer with 5-methoxy isophthalic acid and water as a co-ligand crystallizes as a 2D polymer containing two distinct pentanuclear zinc clusters. acs.org In another case, a cobalt(II)-MOF based on 5-nitroisophthalic acid and an imidazolyl co-ligand exhibits a two-fold interpenetrating 2D square-grid planar network. nih.gov These 2D layers can be further organized into 3D supramolecular architectures through hydrogen bonding or π-π stacking interactions.

Table 4: Examples of Two-Dimensional Coordination Polymers

Metal Ion Isophthalate Derivative Co-Ligand Network Topology/Description Reference
Cu(II) Isophthalic acid 1,2-bis(4-pyridyl)ethane 2D layered structure researchgate.netrsc.org
Cd(II) Benzene-1,4-dicarboxylic acid 2-(pyridin-3-yl)-1H-benzimidazole 2D carboxylate layer nih.gov
Zn(II) 5-methoxyisophthalic acid Water 2D polymer with Zn₅(OH)₂ clusters acs.org
Co(II) 5-nitroisophthalic acid Imidazolyl ligand 2D (4,4) square-grid network nih.gov
Co(II) 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid - 2D layered network with (3,6)-connected kgd topology ugent.be

Three-Dimensional (3D) Frameworks and Interpenetrated Structures

The construction of three-dimensional frameworks represents the pinnacle of complexity in the coordination chemistry of this compound. These 3D MOFs are of particular interest due to their potential for porosity and applications in areas such as gas storage and catalysis. The formation of 3D structures can be achieved through various synthetic strategies, often involving the self-assembly of metal ions and isophthalate linkers, sometimes in the presence of auxiliary ligands that promote the extension of the network in all three dimensions.

For example, a manganese(II) MOF with 5-methoxythis compound forms a 3D framework with a pts net topology, containing one-dimensional channels. The use of mixed-ligand systems, as discussed earlier, is also a prominent route to 3D frameworks. Five 3D Co(II)-MOFs have been constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands, some of which exhibit three-fold interpenetration. researchgate.net

Interpenetration is a phenomenon where two or more independent frameworks are intertwined and coexist within the same crystal lattice. While interpenetration can sometimes reduce the accessible pore volume of a MOF, it can also enhance the stability of the framework. Two-fold interpenetrated 3D frameworks of Zn(II) have been synthesized using N,N'-bis(5-isophthalic acid)naphthalenediimide and bipyridyl ethane (B1197151) or ethylene (B1197577) co-ligands. These interpenetrated structures still possess 1D channels. The degree of interpenetration can be influenced by factors such as the length and rigidity of the linkers and the reaction conditions.

Table 5: Examples of Three-Dimensional and Interpenetrated Coordination Polymers

Metal Ion Isophthalate Derivative Co-Ligand Dimensionality/Feature Reference
Mn(II) 5-methoxythis compound Dimethylformamide 3D pts net
Co(II) 5-(2-methylimidazol-1-yl) isophthalic acid 1,4-bis(1-imidazolyl)benzene 3-fold interpenetrating 3D MOF researchgate.net
Zn(II) N,N'-bis(5-isophthalic acid)naphthalenediimide 1,2-bis(4-pyridyl)ethane 2-fold interpenetrated 3D framework
Cu(II) 4,4′-(Pyridine-3,5-diyl)dibenzoic acid 2,2'-bipyridine 3D metal-organic framework
Cd(II)/Na(I) This compound Dimethylformamide, Water 3D heterobimetallic framework

Polymorphism in Coordination Polymers

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. In the context of coordination polymers, polymorphism is a significant phenomenon as different polymorphs of the same chemical composition can exhibit vastly different physical and chemical properties, including porosity, catalytic activity, and luminescence. The formation of a particular polymorph can be highly sensitive to subtle changes in synthesis conditions such as temperature, solvent, concentration, and the presence of modulators or templates. researchgate.net

While the study of polymorphism in benzene-1,3,5-tricarboxamide-based systems has shown how solution conditions can modulate the formation of different supramolecular structures like ribbons, membranes, and hollow tubes, acs.org similar principles apply to coordination polymers. The same combination of a metal ion and an organic linker can yield different framework topologies. researchgate.net For instance, two polymorphs of a copper-based MOF with 1,3,5-benzenetrisethynylbenzoic acid, both built from copper paddlewheel SBUs, were found to have different topologies (pto and tbo ), which resulted in a 40% difference in nitrogen uptake.

The choice of solvent can be a critical factor in inducing polymorphism. In the synthesis of Sn(II) coordination polymers with benzene-1,3,5-tricarboxylic acid, the use of a water-methanol mixture with LiOH led to a new polymorph with a three-dimensionally connected structure, different from the one prepared in aqueous KOH solution. This highlights the subtle interplay of kinetic and thermodynamic factors during the self-assembly process that can be directed to favor the crystallization of a specific polymorphic form. The deliberate control over polymorphism is a key challenge and opportunity in the design of functional MOFs.

Functional Properties of this compound-Based MOFs and Coordination Polymers

Catalytic Activity in Organic Transformations

This compound-based MOFs have demonstrated significant potential as heterogeneous catalysts in various organic reactions. The catalytic activity often stems from the presence of accessible metal sites, functional groups on the linker, or the synergistic effect between the metal and the organic framework.

One area of application is in oxidation reactions. For instance, MOFs constructed from 5-{(pyridin-4-ylmethyl)amino}isophthalic acid and metal ions like copper(II), zinc(II), and cadmium(II) have been shown to be effective heterogeneous catalysts. acs.org The copper-based MOF, in particular, acts as a highly efficient catalyst for the solvent-free microwave-assisted peroxidative oxidation of primary and secondary alcohols. acs.org These catalysts are noted for their recoverability and reusability over several cycles without a significant loss in activity. acs.org

These frameworks also catalyze C-C bond-forming reactions. The same series of MOFs effectively catalyze the nitroaldol (Henry) reaction between various aldehydes and nitroalkanes in water, highlighting their versatility. acs.org Another example involves an adenine-tagged Mn-based coordination polymer synthesized with isophthalic acid, which efficiently catalyzes the cycloaddition of CO₂ with epoxides to form cyclic carbonates under atmospheric pressure. acs.org The presence of both acidic (metal) and basic (adenine) sites within the coordination polymer is crucial for this transformation. acs.org

The catalytic efficiency of these materials can be influenced by their structural features. For example, a manganese-based coordination polymer synthesized with adenine (B156593) and isophthalic acid demonstrates notable catalytic activity in the conversion of carbon dioxide. acs.org The synergy between the isophthalic acid linker and the functional adenine tag creates a bifunctional catalyst. acs.org

Below is a table summarizing the catalytic applications of some this compound-based MOFs.

MOF/Coordination PolymerMetal Ion(s)Organic LinkerCatalytic ReactionKey Findings
[{Cu(L1)(DMF)}·DMF·H₂O]nCopper(II)5-{(pyridin-4-ylmethyl)amino} isophthalic acidPeroxidative oxidation of alcohols; Nitroaldol (Henry) reactionHighly effective and reusable heterogeneous catalyst. acs.org
[Zn(L1)(H₂O)]nZinc(II)5-{(pyridin-4-ylmethyl)amino} isophthalic acidPeroxidative oxidation of alcohols; Nitroaldol (Henry) reactionEffective catalyst, though less so than the copper analogue. acs.org
[Cd(L1)]nCadmium(II)5-{(pyridin-4-ylmethyl)amino} isophthalic acidPeroxidative oxidation of alcohols; Nitroaldol (Henry) reactionDemonstrates catalytic activity in both reactions. acs.org
Adenine-tagged Mn-CPManganese(II)Isophthalic acid and AdenineCycloaddition of CO₂ with epoxidesEfficient conversion under atmospheric pressure due to synergistic acidic and basic sites. acs.org

Photoluminescence and Fluorescence Behavior

Many MOFs and coordination polymers based on this compound and its derivatives exhibit interesting photoluminescent properties. This behavior is often attributed to the electronic nature of the ligand, the metal-to-ligand or ligand-to-metal charge transfer, or the incorporation of luminescent metal ions, particularly lanthanides.

For example, coordination polymers constructed from 5-[(4-carboxyphenoxy)methyl]this compound and metal ions like cadmium(II) and manganese(II) have been synthesized and their luminescent properties studied. iucr.orgresearchgate.net A cadmium-based polymer, in particular, shows good fluorescence properties in the solid state at room temperature. researchgate.net Similarly, a one-dimensional Zn(II) coordination polymer based on 5-nitro-1,3-benzenedicarboxylic acid exhibits strong fluorescent emissions in the solid state. researchgate.net

The introduction of different metal ions can tune the photoluminescence of these materials. A series of homo- and hetero-metallic MOFs based on 5-methylisophthalic acid with Zn(II), Mn(II), and various lanthanide ions (Sm³⁺, Eu³⁺, Tb³⁺) have been synthesized, demonstrating tunable luminescent properties. acs.org The incorporation of lanthanide ions into a zinc-based framework can lead to characteristic emissions from the lanthanide centers. acs.org

MOFs based on 5-(1H-tetrazol-5-yl)isophthalic acid with cadmium(II) and zinc(II) also display intense photoluminescence in the solid state at room temperature. rsc.org The specific emission characteristics are dependent on the ligand and the metal center. A lanthanum-based MOF prepared from 5-amino-isophthalic acid exhibits strong emission at 558 nm upon excitation at 369 nm. researchgate.net

The table below details the photoluminescent properties of selected this compound-based materials.

MOF/Coordination PolymerMetal Ion(s)Organic LinkerExcitation (nm)Emission (nm)Key Findings
[Zn(Im)₂(NO₂–BDC)]nZinc(II)5-nitro-1,3-benzenedicarboxylic acidNot specifiedStrong fluorescent emissionsSuitable as a blue-fluorescent material candidate. researchgate.net
{[Cd₂(C₁₆H₉O₇)(HCO₂)(C₁₀H₈N₂)₂(H₂O)]·H₂O}nCadmium(II)5-[(4-carboxyphenoxy)methyl]this compoundNot specifiedGood fluorescence propertiesSolid-state luminescence at room temperature. researchgate.net
{Cd₄(TZI)₂(OH)₂(H₂O)₄₆}nCadmium(II)5-(1H-tetrazol-5-yl)isophthalic acidNot specifiedIntense photoluminescenceSolid-state emission at room temperature. rsc.org
La-MOFLanthanum(III)5-amino-isophthalic acid and 1,2-phenylenediamine369558Strong emission and selective sensing for Fe³⁺. researchgate.net
ZnIPAZinc(II)Isophthalic acid300Bluish-green RTPExhibits strong room-temperature phosphorescence. frontiersin.org

Photocatalytic Properties (e.g., photodegradation)

Certain MOFs derived from this compound analogues have shown promise as photocatalysts, particularly for the degradation of organic pollutants. Their porous nature and semiconductor-like properties allow them to absorb light and generate electron-hole pairs, which can then participate in redox reactions to break down contaminants.

A notable example is a samarium-based MOF, MOF-Sm, synthesized with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid. researchgate.netrsc.orgrsc.org This MOF has been successfully employed as a photocatalyst for the degradation of the aromatic dye methyl violet under UV-vis irradiation. researchgate.netrsc.orgrsc.org The photocatalytic mechanism is attributed to the generation of reactive oxygen species upon light absorption, facilitated by the material's electronic band structure. rsc.orgrsc.org The band gap of the material, calculated using density of states (DOS) plots, is a key factor in its photocatalytic activity. rsc.orgrsc.org

Composites made from these MOFs can also enhance photocatalytic performance. For instance, a nanocomposite of a Zn(II) coordination polymer based on 1,3,5-benzenetricarboxylic acid (a close derivative) with activated carbon derived from agricultural waste showed improved photocatalytic activity in the degradation of methyl orange dye. bohrium.com Similarly, a nickel-based MOF using 1,3,5-benzenetricarboxylic acid has been investigated for the photocatalytic degradation of 4-nitrophenol, showing satisfactory results and the potential for reuse. tandfonline.com

The table below summarizes the photocatalytic applications of some of these materials.

MOFMetal Ion(s)Organic LinkerTarget PollutantKey Findings
MOF-SmSamarium(III)5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acidMethyl VioletOffers reasonable photocatalytic degradation under UV-vis light. researchgate.netrsc.orgrsc.org
MOF-NiNickel(II)1,3,5-benzenetricarboxylic acid4-NitrophenolCapable of degrading and mineralizing the pollutant; reusable. tandfonline.com
AC-ZnBTCZinc(II)1,3,5-benzenetricarboxylic acid and Activated CarbonMethyl OrangeNanocomposite shows enhanced photocatalytic activity. bohrium.com

Photo-Responsive and Dynamic Properties (e.g., photo-transformation, photocontrolled fluorescence)

The incorporation of photo-responsive units into the structure of this compound-based MOFs can lead to materials whose properties can be controlled by light. This includes photochromism (reversible color change) and photocontrolled luminescence.

A zinc-based MOF, [Zn₃(IPA)₄MV], incorporating methyl viologen (MV) as a guest molecule within a framework of isophthalic acid (IPA), exhibits fast and reversible photochromism. mdpi.comencyclopedia.pub This behavior is driven by electron transfer between the host framework and the guest MV²⁺ cation upon UV-Vis irradiation. mdpi.comencyclopedia.pub This property has been explored for applications such as inkless and erasable printing. mdpi.comencyclopedia.pub

Lanthanide-based MOFs containing viologen units and isophthalic acid have also been synthesized, showing reversible discoloration in response to light. rsc.org A europium-based version of these MOFs not only changes color but also exhibits strong red fluorescence, allowing for dual-mode responsiveness. rsc.org

The dynamic nature of some coordination polymers, while not always photo-induced, is an important property. Hydrogen bonding arrangements in certain coordination polymers can lead to elastic frameworks that accommodate guests in a highly selective manner, a property described as dynamic porosity. researchgate.net While specific photo-responsive dynamic properties for this compound MOFs are an emerging area, the principles of incorporating photo-switchable linkers like diarylethenes and spiropyrans are well-established in the broader MOF field and applicable here. mdpi.com

MOFMetal Ion(s)Linker(s) / GuestPhoto-Responsive BehaviorMechanism
[Zn₃(IPA)₄MV]Zinc(II)Isophthalic acid, Methyl Viologen (guest)Reversible photochromismElectron transfer between host and guest. mdpi.comencyclopedia.pub
Eu₂Cl(m-bpybdc)L₂(NO₃)₂·(H₂O)₅Europium(III)1,1′-bis(3-carboxyphenyl)-4,4′-bipyridinium, Isophthalic acidReversible discoloration and fluorescencePhoto-induced changes in the viologen-based linker. rsc.org

Potential in Advanced Materials for Specific Applications (e.g., anti-counterfeiting, sensors)

The unique luminescent and photo-responsive properties of this compound-based MOFs make them excellent candidates for advanced applications such as anti-counterfeiting and chemical sensing.

For anti-counterfeiting, MOFs that exhibit multi-modal luminescence are particularly valuable. Composite materials made from up-conversion nanospheres (UCNPs) and a cadmium-based MOF with 5,5'-oxydiisophthalic acid (a derivative of isophthalic acid) have been developed. acs.org These composites can display different colors under different excitation wavelengths (e.g., 254 nm and 980 nm) and can also respond to chemical stimuli like HCl gas, creating a high-security, multi-level anti-counterfeiting system. acs.org Similarly, lanthanide-based MOFs using 5-hydroxy-isophthalic acid can be used for dynamic multi-decryption anti-counterfeiting, where the luminescent signal is modulated by both UV light and humidity. bohrium.com Viologen-based lanthanide MOFs with isophthalic acid also show promise in this area due to their combined photochromic and fluorescent properties. rsc.org

In the realm of sensing, the luminescence of these MOFs can be quenched or enhanced in the presence of specific analytes. A lanthanum-based MOF synthesized from 5-amino-isophthalic acid shows high selectivity for sensing iron(III) ions through luminescence quenching. researchgate.net Dysprosium-based MOFs using the same 5-aminoisophthalic acid ligand have been shown to have a luminescence signal that varies depending on the solvent it is exposed to, paving the way for solvent sensors. mdpi.com Furthermore, a series of lanthanide MOFs constructed from 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid has been developed as a fluorescent sensor for methylmalonic acid, a biomarker for vitamin B₁₂ deficiency. rsc.org

MOF/CompositeMetal Ion(s)Linker(s)ApplicationPrinciple of Operation
UCNPs@HPU-19b@Ln³⁺Cadmium(II), Yttrium(III), Ytterbium(III), Erbium(III)5,5'-oxydiisophthalic acidAnti-counterfeitingDual-mode luminescence (up- and down-conversion) and reversible response to HCl gas. acs.org
LnHIPLanthanides (Eu³⁺, Tb³⁺, Gd³⁺)5-hydroxy-isophthalic acidAnti-counterfeitingMulti-decryption based on UV irradiation and water quenching of luminescence. bohrium.com
La-MOFLanthanum(III)5-amino-isophthalic acidSensor for Fe³⁺Selective luminescence quenching by iron(III) ions. researchgate.net
1-LnLanthanides (Eu³⁺, Tb³⁺)5-(4-(tetrazol-5-yl)phenyl)isophthalic acidSensor for methylmalonic acidHigh sensitivity and low detection limit via fluorescence. rsc.org
Dy-MOFDysprosium(III)5-aminoisophthalic acidSolvent sensorLuminescence signal varies with the polarity of the exposed solvent. mdpi.com

Post-Synthetic Modification of MOFs Utilizing this compound Derivatives

Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into MOFs that may not be compatible with the initial synthesis conditions. This involves chemically altering the MOF's organic linkers or metal nodes after the framework has been assembled. This compound derivatives are frequently used in this context, either as the initial building block to be modified or as the agent for modification.

One common approach is to use isophthalic acid linkers functionalized with a reactive group. For example, linkers based on isophthalic acid functionalized at the 5-position have been used to create new MOFs with the potential for PSM. bath.ac.uk A copper-based MOF constructed with 5-aminoisophthalic acid was first activated to create open metal sites, and then thiol-functionalized by grafting dithioglycol onto these sites. researchgate.net This modified MOF showed excellent performance in capturing mercury from both solutions and vapor. researchgate.net

Another powerful PSM technique is click chemistry. Porous coordination cages, which are discrete molecular analogues of MOFs, have been synthesized using isophthalic acid derivatives such as 5-azidoisophthalic acid and 5-propargylisophthalic acid. rsc.org These cages can then undergo rapid and efficient post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition reactions, allowing for the precise installation of desired functional groups. rsc.org This method highlights the utility of pre-installing "clickable" functional groups onto the isophthalic acid backbone before MOF or cage assembly. rsc.org

PSM allows for the creation of a diverse library of functional materials from a single parent MOF, tailoring properties like gas adsorption selectivity, catalytic activity, and sensing capabilities. bath.ac.uknih.gov

Parent Material/LinkerModification StrategyReagent/ReactionResulting FunctionalityApplication
Cu-MOF with 5-aminoisophthalic acidDative PSM at open metal sitesDithioglycolThiol-functionalized poresMercury sorption. researchgate.net
Zirconium-based coordination cageCovalent PSM (Click Chemistry)Copper-catalyzed azide-alkyne cycloaddition1,2,3-triazole linkage with new functional groupsTunable cage properties. rsc.org
MOFs with 5-functionalized isophthalic acidGeneral PSMVarious reactions depending on the functional groupTailored pore environmentsPotential for enhanced gas separation and catalysis. bath.ac.uk

Compound Names Table

Abbreviation/NameFull Chemical Name
This compoundThis compound
H₂IPAIsophthalic acid (this compound)
5-{(pyridin-4-ylmethyl)amino} isophthalic acid5-((pyridin-4-ylmethyl)amino)this compound
Adenine9H-Purin-6-amine
5-[(4-carboxyphenoxy)methyl]this compound5-((4-carboxy-phenoxy)methyl)this compound
5-nitro-1,3-benzenedicarboxylic acid5-nitrothis compound
5-methylisophthalic acid5-methylthis compound
5-(1H-tetrazol-5-yl)isophthalic acid5-(1H-tetrazol-5-yl)this compound
5-amino-isophthalic acid5-aminothis compound
5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid5-(1H-1,2,4-triazol-1-yl)this compound
1,3,5-benzenetricarboxylic acidBenzene-1,3,5-tricarboxylic acid
5,5'-oxydiisophthalic acid5,5'-oxybis(this compound)
5-hydroxy-isophthalic acid5-hydroxythis compound
1,1′-bis(3-carboxyphenyl)-4,4′-bipyridinium1,1'-bis(3-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium
5-(4-(tetrazol-5-yl)phenyl)isophthalic acid5-(4-(1H-tetrazol-5-yl)phenyl)this compound
5-azidoisophthalic acid5-azidothis compound
5-propargylisophthalic acid5-(prop-2-yn-1-yl)this compound
DithioglycolEthane-1,2-dithiol
Methyl Viologen1,1'-dimethyl-4,4'-bipyridinium

Supramolecular Chemistry and Self Assembly of Benzene 1,3 Dicarboxylic Acid Systems

Formation of Cocrystals and Multicomponent Organic Materials

The designed synthesis of cocrystals and other multicomponent organic materials is a central theme in crystal engineering. Benzene-1,3-dicarboxylic acid is a versatile component in this endeavor due to its ability to form robust hydrogen-bonded networks with complementary molecules. The resulting supramolecular solids can exhibit unique structural topologies and functional properties. rsc.org

The process of cocrystallization involves combining two or more different neutral molecules in a single crystal lattice through non-covalent interactions. The use of components with complementary functional groups, such as the carboxylic acid groups of isophthalic acid and pyridine (B92270) groups on other molecules, is a common and effective strategy for synthesizing these materials. nih.gov

Research has demonstrated the successful formation of cocrystals between this compound and a variety of co-formers. For instance, cocrystallization with 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (4-bpt) has yielded polymorphic forms with distinct three-dimensional and double-layer networks. rsc.org Similarly, reaction with 1,2-bis(4-pyridyl)ethene (bpe) results in cocrystals where the constituent molecules are linked into extended one-dimensional zigzag chains. nih.gov The interaction with 18-crown-6 (B118740) has also led to the growth of supramolecular cocrystals. iucr.orgnih.gov

The structure of these multicomponent materials is highly dependent on the substituents of the isophthalic acid derivative, which can influence the resulting hydrogen-bonding patterns and lead to diverse supramolecular architectures. rsc.org This highlights the potential for rational design of crystalline materials with specific network geometries. rsc.orgnih.gov The choice of crystallization conditions and solvents can also play a critical role; in one case, crystallization of trimesic acid (benzene-1,3,5-tricarboxylic acid) and a ketone derivative from methanol (B129727) alone produced a salt, while crystallization from a methanol and phenol (B47542) mixture yielded a neutral cocrystal. acs.org

Co-former MoleculeResulting Supramolecular StructureReference
1,2-bis(4-pyridyl)ethene (bpe)One-dimensional zigzag chain nih.gov
4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (4-bpt)3-D and double-layer networks (polymorphs) rsc.org
18-crown-6 with 5-hydroxyisophthalic acidCentrosymmetric triclinic space group P-1 nih.gov
2,1,3-benzoselenadiazole (B1677776)1:1 and 2:1 cocrystals with similar packing to pure isophthalic acid mdpi.com

Intermolecular Interactions Driving Supramolecular Assembly

The stability and structure of the supramolecular architectures formed by this compound are dictated by a combination of non-covalent interactions. The selectivity and directionality of these forces, primarily classical hydrogen bonds and π–π stacking, are crucial for the self-assembly process. acs.org

Hydrogen bonding is the predominant intermolecular interaction governing the assembly of this compound systems. acs.org The carboxylic acid groups can act as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen), allowing for the formation of robust and directional connections.

The most common hydrogen-bonding motif is the carboxylic acid dimer, a cyclic homosynthon formed by two O-H···O bonds between a pair of isophthalic acid molecules. mdpi.com This interaction is a key feature in the crystal structure of pure isophthalic acid. mdpi.com In multicomponent systems, heterosynthons are frequently observed. A prime example is the O-H···N hydrogen bond, which readily forms between the carboxylic acid group of isophthalic acid and a nitrogen atom on a pyridine-containing molecule. nih.gov In the cocrystal of this compound and 1,2-bis(4-pyridyl)ethene, these O-H···N bonds link the molecules into extended chains, with O···N distances measured at 2.597(2) Å and 2.618(2) Å. nih.gov

In cocrystals with molecules that are also hydrogen bond donors and acceptors, such as 18-crown-6 and its derivatives with 5-hydroxyisophthalic acid, complex networks of strong O-H···O hydrogen bonds are established, contributing significantly to the stability of the crystal lattice. nih.goviucr.org Computational studies on cocrystals of isophthalic acid and 2,1,3-benzoselenadiazole have quantified the strength of the cyclic heterosynthon formed by an O–H···N hydrogen bond and a N–Se···O chalcogen bond at approximately 9.00 kcal/mol, demonstrating its key role in crystal design, though it is weaker than the much stronger [COOH]₂ cyclic homosynthon (14.00 kcal/mol). mdpi.com

Hydrogen Bond TypeSystem/ContextInteraction DetailsReference
O-H···NThis compound–1,2-bis(4-pyridyl)ethene cocrystalLinks molecular units into a 1D zigzag chain. O···N distances: 2.597(2) Å and 2.618(2) Å. nih.gov
O-H···O18-crown-6 with isophthalic acid derivativesPrimary interaction associating the molecules in the supramolecular cocrystal. nih.goviucr.org
O-H···OPure isophthalic acid crystalsForms a strong cyclic homosynthon ([COOH]₂) with an interaction energy of 14.00 kcal/mol. mdpi.com
O-H···N (with chalcogen bond)Isophthalic acid and 2,1,3-benzoselenadiazole cocrystalForms a cyclic supramolecular heterosynthon with an energy of ~9.00 kcal/mol. mdpi.com

In addition to hydrogen bonding, π–π stacking interactions play a significant role in the organization of this compound systems. libretexts.org These interactions occur between the aromatic rings of adjacent molecules and are crucial for building three-dimensional frameworks from one- or two-dimensional hydrogen-bonded networks. nih.gov

In the cocrystal of this compound and 1,2-bis(4-pyridyl)ethene, adjacent one-dimensional chains formed by hydrogen bonds are interconnected through π–π interactions between pairs of molecules, with centroid-centroid distances ranging from 3.5751(15) Å to 3.9306(15) Å. nih.gov Similarly, in cocrystals of 18-crown-6 with isophthalic acid derivatives, π···π stacking interactions are observed alongside hydrogen bonds. nih.gov

Self-Assembly of Benzene-1,3,5-tricarboxamides and Related Motifs

Benzene-1,3,5-tricarboxamides (BTAs) are C₃-symmetrical discotic molecules that serve as exemplary building blocks for supramolecular polymers. rsc.orgtue.nl Their structure, featuring a central benzene (B151609) core with three radiating amide groups, facilitates the formation of extensive, threefold intermolecular hydrogen-bonding networks. smolecule.com This strong and directional interaction, combined with π-π stacking of the benzene cores, drives the cooperative self-assembly of BTA monomers into highly ordered, one-dimensional columnar structures. tue.nlrsc.org

The primary mode of self-assembly for BTA derivatives is the formation of one-dimensional fibrous structures. acs.orgtue.nl In aqueous solutions, water-soluble BTAs, often functionalized with hydrophilic chains like polyethylene (B3416737) glycol (PEG), assemble into long, nanometer-sized rod-like structures or fibers. rsc.orgacs.org These assemblies can be considered supramolecular polymers, where the individual BTA molecules act as monomers. tue.nlnih.gov

The formation of these fibers is a hierarchical process. The BTA cores stack on top of each other, stabilized by π-stacking and a network of amide-amide hydrogen bonds, to form the core of the fiber. nih.gov The peripheral side chains, which can be tuned to control solubility and functionality, are exposed to the solvent. nih.gov This modularity allows for the creation of functional biomaterials that can mimic the fibrous structures found in the native extracellular matrix. rsc.orgnih.gov For instance, by tuning the hydrophobic substituents on a BTA hydrogelator, fibrous hydrogels with widely varying viscoelastic properties can be produced. nih.gov

Under specific conditions, the self-assembly of BTA derivatives can proceed beyond simple fibers to form more complex two- and three-dimensional objects like membranes and hollow nanotubes. acs.orgtue.nl This phenomenon, known as polymorphism, allows a single type of molecule to form multiple distinct structures in response to its environment. acs.orgtue.nlnih.gov

The functionalization of water-soluble BTAs with carboxylic acid groups has been shown to be a key strategy for inducing the formation of these advanced structures. acs.orgtue.nl The introduction of this additional directional interaction, alongside the primary BTA hydrogen bonding and hydrophobic effects, can guide the assembly into membranes or tubes. nih.gov For example, a family of carboxylic acid-functionalized BTAs was reported to self-assemble in water into one-dimensional fibers, membranes, and hollow nanotubes. acs.orgtue.nl Cryo-TEM and SAXS data confirmed that one specific derivative formed elongated, well-ordered nanotubes at elevated temperatures, a process that was found to be reversible. acs.orgtue.nl The formation of these complex architectures is often a delicate balance of intermolecular forces and can be influenced by external factors such as temperature, concentration, and pH. rsc.orgnih.gov

Two-Dimensional (2D) Supramolecular Networks (e.g., Honeycomb Structures, Kagomé and NbO Nets)

This compound and its functionalized analogues are key components in the construction of a variety of 2D supramolecular networks. The architecture of these networks can be precisely controlled through the choice of molecular building blocks, metal ions, and solvent conditions.

Notable examples include honeycomb-like porous networks, which can be formed from derivatives such as dehydrobenzo acs.organnulene (DBA) functionalized with an isophthalic acid unit. acs.org These structures create well-defined nanowells that are periodically functionalized by cyclic hexamers of hydrogen-bonded isophthalic acid groups. acs.org Similarly, 5-sulfoisophthalic acid, when complexed with copper, forms a pseudo-honeycomb coordination net. rsc.org This structure is described as a "pseudo" honeycomb because the coordinating lone pairs of the sulfonate groups are directed out of the plane of the isophthalic acid moiety, resulting in a ruffled, non-planar hexagonal framework. rsc.org

More complex topologies like the Kagomé lattice and NbO nets have been synthesized using 5-(N-phthalimide)isophthalic acid, a bulky derivative of this compound. acs.org The reaction of this ligand with copper(II) chloride yields either a Kagomé lattice or an NbO net, with the specific outcome being dependent on the solvent used during the reaction. acs.org An NbO topology has also been achieved by linking Zn₂(CO₂)₄ units with a ligand derived from two isophthalic acid units. researchgate.net While isophthalic acid itself does not typically form extensive porous networks through hydrogen bonding alone, its derivatives are crucial in engineering these sophisticated 2D structures. rsc.orgacs.org

Isophthalic Acid DerivativeLinker/MetalNetwork TypeKey Structural FeatureReference
Dehydrobenzo acs.organnulene (DBA) with an isophthalic acid unitHydrogen BondsHoneycombPorous network with nanowells functionalized by cyclic hexamers of isophthalic acid units. acs.org
5-Sulfoisophthalic acidCopper (Cu)Pseudo-HoneycombA ruffled, non-planar hexagonal structure due to the orientation of the sulfonate groups. rsc.org
5-(N-phthalimide)isophthalic acidCopper(II) Chloride (CuCl₂)Kagomé Lattice or NbO NetThe resulting network is dependent on the reaction solvent. acs.org
5,5′-(1,2-ethynyl)bis-1,3-benzenedicarboxylic acidZinc (Zn)NbO TopologyFormed by linking Zn₂(CO₂)₄ paddlewheel units. researchgate.net

Temperature-Induced Phase Transformations in Supramolecular Assemblies

The supramolecular assemblies formed by isophthalic acid derivatives can exhibit dynamic behavior, undergoing structural phase transformations in response to temperature changes. These transformations are driven by the delicate balance of enthalpic and entropic contributions to the system's free energy. acs.org

A significant example involves a tetra-acid containing two isophthalic acid segments. At room temperature, it forms a hydrogen-bonded layered structure. mdpi.com However, when synthesized hydrothermally at 160 °C, it rearranges into a chiral, hydrogen-bonded tube-like structure. mdpi.com This transformation is attributed to the temperature-induced rotation of a C-N bond within the molecule, which alters the orientation of the isophthalic acid units. mdpi.com

Similarly, coordination polymers of 5-aminodiacetic isophthalic acid with copper(II) ions demonstrate a temperature-triggered structural change. rsc.org A block-like crystal structure formed at a lower temperature transforms into a sheet-like crystal structure when heated to and maintained at 80 °C for 12 hours. rsc.org This change is accompanied by a shift in the magnetic properties of the material, from ferromagnetic coupling in the initial state to a different magnetic behavior in the transformed state. rsc.org Such transitions highlight the potential to switch the properties of these materials by external thermal stimuli.

Isophthalic Acid DerivativeLow-Temperature PhaseHigh-Temperature PhaseTransition TemperatureReference
Tetra-acid with isophthalic acid segmentsH-bonded layer structureChiral H-bonded tube structure160 °C (synthesis condition) mdpi.com
5-Aminodiacetic isophthalic acid with Cu(II)1D zigzag chain (block crystal)1D double chain (sheet crystal)80 °C rsc.org

Polymorphism in Aqueous Supramolecular Systems

In aqueous environments, the self-assembly of isophthalic acid derivatives can lead to polymorphism, where a single type of molecule assembles into multiple distinct structures. researchgate.netnih.gov This phenomenon is well-documented in related systems like benzene-1,3,5-tricarboxamides (BTAs) functionalized with carboxylic acid groups, which can form one-dimensional fibers, membranes, or hollow nanotubes in water. acs.orgtue.nl

The specific polymorph that forms is often dependent on subtle changes in molecular structure or environmental conditions like temperature. nih.govacs.org For instance, a BTA derivative featuring a carboxylic acid at the end of a hydrophobic spacer arm can form well-ordered, elongated nanotubes at elevated temperatures. nih.gov At these temperatures, the system has increased dynamics, allowing it to overcome kinetic traps and anneal into a thermodynamically stable, well-defined nanotube structure. At lower temperatures, the same molecule is "frozen" into a variety of less-defined structures. nih.gov The insolubility of isophthalic acid itself in pure water often necessitates the use of co-solvents or the addition of a base, which can also influence the resulting supramolecular structures. coastal.edu Furthermore, derivatives of 5-aminoisophthalic acid have been shown to act as additives that can control which polymorph of L-glutamic acid crystallizes from an aqueous solution. tandfonline.com

Hierarchical Structures and Guest Molecule Confinement

A defining feature of the supramolecular chemistry of isophthalic acid is its ability to form hierarchical structures, where primary assemblies act as building blocks for larger, more complex superstructures. psu.edu These multi-level architectures often feature well-defined cavities capable of confining guest molecules.

A classic example is the hierarchical assembly of isophthalic acid and coronene (B32277). psu.edu At the primary level, six isophthalic acid molecules form a cyclic hexamer around a single coronene molecule through hydrogen bonding. At the next level, these discrete coronene-isophthalic acid clusters pack together into a close-packed hexagonal network. psu.edu

This principle has been extended to create highly ordered multi-component systems. For example, a 2D honeycomb network formed from a DBA derivative with isophthalic acid units features two distinct types of nanowells. acs.org These different-sized pores allow for the site-selective and simultaneous confinement of two different guest molecules: coronene and hexakis[4-(phenylethynyl)phenylethynyl]benzene (HPEPEB). acs.org Similarly, 5-alkylamido isophthalic acid derivatives self-assemble hierarchically, first into cyclic hexamers, which then stack to form fibers that entangle into a 3D network capable of gelling solvents and adsorbing dye molecules. nih.gov The confinement is not static; in some systems, a temperature-induced phase transformation from a porous to a close-packed structure can trigger the release of a confined guest molecule. nih.govmpg.de

Host System (Isophthalic Acid Derivative)Guest Molecule(s)Key FeatureReference
Isophthalic acid cyclic hexamerCoroneneHierarchical assembly of host-guest clusters into a close-packed network. psu.edu
DBA with isophthalic acid unitCoronene and HPEPEBSite-selective confinement of two different guests in different-sized pores. acs.org
5-Alkylamido isophthalic acidSolvent molecules, DyesHierarchical formation of fibers into a 3D network for gelation and adsorption. nih.gov
5-Sulfoisophthalic acid with copperPyridine, WaterGuest solvent molecules occupy channels within a pseudo-honeycomb framework. rsc.org
Benzene-1,3,5-triyl-tribenzoic acid (related system)Macrocycle (mt-33)Guest is confined in honeycomb network and released upon temperature-induced phase change. nih.govmpg.de

Polymer Science and Material Development Based on Benzene 1,3 Dicarboxylic Acid

Utilization as a Monomer in Polymer Synthesis

Benzene-1,3-dicarboxylic acid is a key monomer in the production of various commercially significant polymers through polycondensation reactions. thechemco.com It is frequently used in the form of its more reactive derivative, isophthaloyl chloride, or as purified isophthalic acid (PIA). ncl.res.inthechemco.com The meta-linkage of the carboxylic acid groups in the benzene (B151609) ring disrupts the linear chain packing that is characteristic of polymers made from its para-isomer, terephthalic acid. This structural feature is instrumental in engineering polymers with specific desired properties. ncl.res.in

Key polymer classes synthesized using this compound include:

Polyesters: It is a vital component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resins for beverage bottles and food packaging, where it is mixed with terephthalic acid. wikipedia.org The inclusion of isophthalic acid reduces the crystallinity of PET, which enhances the clarity and productivity of bottle manufacturing. thechemco.com It is also fundamental in creating unsaturated polyester (B1180765) resins (UPRs), which are widely used in composites, coatings, and adhesives. greenchemindustries.comunityurethane.com

Polyamides: Isophthalic acid is a precursor to high-performance aromatic polyamides, such as the fire-resistant material Nomex. wikipedia.org Research has focused on synthesizing novel polyamides by reacting isophthalic acid derivatives with various diamines to create polymers with improved solubility and processability while maintaining good thermal stability. ncl.res.inrepositorioinstitucional.mx

Polybenzimidazole (PBI): This high-performance polymer, known for its exceptional thermal and chemical stability, is produced from isophthalic acid. wikipedia.orgthechemco.com

Poly(ester-amide)s: These polymers combine the properties of both polyesters and polyamides and can be synthesized using isophthalic acid derivatives. acs.orgresearchgate.net

The incorporation of isophthalic acid generally leads to polymers with the following characteristics:

Improved Solubility and Processability: The meta-catenation disturbs chain regularity, leading to better solubility in organic solvents. ncl.res.in

Enhanced Flexibility: The non-linear structure introduces flexibility into the polymer backbone. greenchemindustries.com

Excellent Thermal Stability: The aromatic ring contributes to high thermal resistance. greenchemindustries.comunityurethane.com

Durability and Resistance: Polymers often exhibit great durability, as well as resistance to chemicals, water, and UV light. goldendyechem.co.inthechemco.comunityurethane.com

Synthesis of Poly(ester-amide)-Based Thermosets

Poly(ester-amide)s are a class of polymers that incorporate both ester and amide linkages in their backbone, offering a tunable balance of properties between polyesters and polyamides. This compound and its derivatives are utilized in the synthesis of these materials, particularly in creating cross-linked thermosets.

A notable method for synthesizing poly(ester-amide)-based thermosets involves the reaction of a dicarboxylic acid with a bis(2-oxazoline). In this context, a derivative of this compound, 1,3-bis(4,5-dihydro-2-oxazolyl)benzene (B160607) (IAox), can be used. acs.org The synthesis proceeds through a thermal curing process where the carboxylic acid groups react with the 2-oxazoline rings in a ring-opening addition reaction, forming ester-amide moieties. acs.org

A study demonstrated the synthesis of thermosets using IAox and a renewable dicarboxylic acid, N,N'-octamethylene-bis(pyrrolidone-4-carboxylic acid) (BP-C8). acs.org The key findings from this research include:

Controllable Cross-linking: The cross-link density of the resulting thermosets could be controlled by using an excess of the bis(2-oxazoline) monomer and a catalyst like triphenylphosphite. acs.org

Thermal Properties: The synthesized thermosets exhibited glass transition temperatures (Tg) ranging from 60 to 100 °C. acs.org

Hydrolytic Behavior: The thermosets showed a high affinity for moisture, which led to a decrease in their glass transition temperature and a transition from brittle to ductile behavior. This water absorption also facilitated the slow hydrolysis of the ester bonds. acs.org

Another approach involves the polycondensation of N,N'-bis(2-hydroxyethyl) fatty amides with dicarboxylic acids like isophthalic acid. For instance, a biodegradable poly(ester-amide) resin was synthesized from N,N-bis(2-hydroxyethyl) fatty amide of castor oil, maleic anhydride, phthalic anhydride, and isophthalic acid. researchgate.net Furthermore, research has been conducted on the synthesis of sulfonated furanic poly(ester-amide)s using dimethyl 5-sodiosulfoisophthalate, a derivative of isophthalic acid, which enhances the hydrolytic degradability of the resulting copolymers. tandfonline.com

Table 1: Properties of Poly(ester-amide) Thermosets from Isophthalic Acid Derivatives

Property Finding Source
Cross-linking Control Can be controlled by the molar ratio of bis(2-oxazoline) to dicarboxylic acid. acs.org
Glass Transition Temp. (Tg) 60 - 100 °C for thermosets based on IAox and BP-C8. acs.org
Mechanical Behavior Exhibits a brittle-to-ductile transition upon water absorption. acs.org
Biodegradability Can be designed into the polymer structure. researchgate.net

| Hydrolytic Degradability | Enhanced by the incorporation of sulfonated isophthalate (B1238265) units. | tandfonline.com |

Development of C3-Symmetric Polymeric Materials with Benzene Cores

C3-symmetric molecules, which possess a threefold rotational symmetry, are of significant interest in materials science for creating well-defined, star-shaped polymers, dendrimers, and porous organic frameworks. nih.govresearchgate.net While this compound itself is not C3-symmetric, it can be used as a precursor or a component in the synthesis of larger molecules or building blocks that are then used to construct C3-symmetric polymeric materials.

The general strategies for creating C3-symmetric materials often involve a central core, which can be a benzene or triazine ring, functionalized in a C3-symmetric fashion. nih.govresearchgate.net These core molecules are then polymerized or reacted with other monomers to create larger, complex architectures.

While direct polymerization of this compound does not yield C3-symmetric structures, it can be chemically modified to create monomers suitable for such syntheses. For example, hyperbranched polyesters have been synthesized through the polycondensation of 2,2′,2″-nitrilotriethanol (a C3-symmetric core) with this compound as a chain extender. researchgate.net In this process, the molar ratio of the core molecule to the dicarboxylic acid determines the generation of the hyperbranched polymer. researchgate.net

Table 2: Research on Hyperbranched Polyesters using this compound

Monomers Molar Ratio (Core:Chain Extender) Resulting Polymer Structure Source
2,2′,2″-Nitrilotriethanol, this compound 1:3 First Generation (G1) Hyperbranched Polyester researchgate.net
2,2′,2″-Nitrilotriethanol, this compound 1:6 Second Generation (G2) Hyperbranched Polyester researchgate.net

The resulting hyperbranched polyesters can have their end groups further modified, for example, by reacting them with acrylic acid, to introduce new functionalities. researchgate.net The development of C3-symmetric materials is an active area of research, with applications in areas like drug delivery, catalysis, and porous materials. nih.govresearchgate.net

Chemical Recycling Strategies for Polymers Derived from this compound Derivatives

The increasing production and use of polymers have made the development of effective recycling strategies a critical area of research to promote a circular economy. unityurethane.com Chemical recycling, which involves the depolymerization of polymers back to their constituent monomers or other valuable chemicals, is a promising approach for handling plastic waste, especially for condensation polymers like polyesters and polyamides. mdpi.comresearchgate.net

Polymers derived from this compound, particularly PET copolymers and poly(ester-amide)s, are candidates for chemical recycling. Several methods have been investigated:

Hydrolysis: This process uses water, often with an acid or base catalyst, to break down the polymer chains. Alkaline hydrolysis of PET that contains isophthalic acid units can recover the diol (ethylene glycol) and the dicarboxylic acids as their salts. researchgate.netdocbrown.info Subsequent acidification precipitates the dicarboxylic acids, although separating the resulting mixture of terephthalic acid and isophthalic acid can be a challenge. researchgate.netepo.org Research has shown that the purity of the recovered terephthalic acid can be affected by the presence of isophthalic acid, which is often found as an impurity. epo.org

Glycolysis: In this method, the polymer is depolymerized by an excess of a glycol, typically ethylene (B1197577) glycol, at high temperatures. This process breaks down PET into bis(2-hydroxyethyl) terephthalate (BHET) and can also yield oligomers containing isophthalic acid units. acs.org

Methanolysis: This involves the depolymerization of polyesters using methanol (B129727) at high temperatures and pressures to produce dimethyl terephthalate (DMT) and ethylene glycol. mdpi.com Isophthalic acid units within the polymer would be converted to dimethyl isophthalate.

Aminolysis: This process uses amines to break down polyesters, yielding terephthalamides. This can be performed under relatively mild conditions. acs.org

A study on poly(ester-amide) thermosets derived from a bis(2-oxazoline) of isophthalic acid (IAox) demonstrated a potential route for chemical recycling. acs.org The hydrolysis of the ester bonds in the thermoset could be enforced, leading to the breakdown of the polymer and the release of the original dicarboxylic acid monomer, which could then be recovered through crystallization. acs.org

The development of these chemical recycling methods is crucial for the sustainable management of plastic waste, allowing for the creation of a closed-loop system where monomers can be recovered and repolymerized to produce new, high-quality polymers. chinesechemsoc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Acrylic acid
This compound
Benzene-1,4-dicarboxylic acid
1,3-bis(4,5-dihydro-2-oxazolyl)benzene
bis(2-hydroxyethyl) terephthalate
Dimethyl 5-sodiosulfoisophthalate
Dimethyl isophthalate
Dimethyl terephthalate
Ethylene glycol
Isophthaloyl chloride
Maleic anhydride
N,N'-octamethylene-bis(pyrrolidone-4-carboxylic acid)
Phthalic acid
Phthalic anhydride
Polybenzimidazole
Poly(ester-amide)
Polyester
Polyethylene terephthalate
Terephthalic acid
2,2′,2″-nitrilotriethanol

Computational and Theoretical Investigations of Benzene 1,3 Dicarboxylic Acid and Its Assemblies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the properties of individual molecules or small molecular clusters with high accuracy. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

High-level ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy, though they are computationally demanding. For molecules like benzene-1,3-dicarboxylic acid, methods such as Coupled Cluster theory with singles, doubles, and perturbative triples [CCSD(T)] are considered a "gold standard" for obtaining precise predictions of electronic structure and energy. osti.govharvard.edu Such high-level calculations are crucial for benchmarking the accuracy of more computationally efficient methods and for providing reliable data on properties like conformational energies and reaction enthalpies. digitellinc.com While computationally expensive, they provide foundational data for understanding molecular behavior.

The three-dimensional arrangement of atoms in this compound is critical to its function and interactions. Theoretical methods are used to perform structural optimization, a process that locates the minimum energy arrangement of atoms, thereby predicting the most stable molecular geometry. nih.gov

A key aspect of isophthalic acid's structure is the orientation of its two carboxylic acid groups relative to the benzene (B151609) ring. Conformational analysis involves mapping the potential energy of the molecule as a function of specific dihedral angles. This is often done by calculating the potential energy surface (PES) or potential energy curve (PEC). epstem.net For this compound, this involves rotating the C-C-O-H bonds of the carboxylic groups. These calculations, often performed using Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), help identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govresearchgate.net Such studies reveal how intramolecular hydrogen bonding and steric hindrance influence the preferred spatial arrangement of the functional groups.

The electronic properties of a molecule are determined by the arrangement and energies of its molecular orbitals. Quantum chemical calculations provide detailed information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A large HOMO-LUMO gap implies high stability.

PropertyCalculation MethodBasis SetResult
HOMO Energy DFTB3LYP/6-311++G(d,p)Varies by conformer
LUMO Energy DFTB3LYP/6-311++G(d,p)Varies by conformer
HOMO-LUMO Gap (Eg) DFTB3LYP/6-311++G(d,p)Varies by conformer

Note: Specific energy values from DFT calculations are highly dependent on the chosen functional, basis set, and the specific conformer being analyzed. The table indicates the typical approach for obtaining these values.

Molecular Simulations for Self-Assembly and Interactions

While quantum mechanics is ideal for single molecules, molecular simulations are used to study the collective behavior of many molecules. These methods are essential for understanding how individual isophthalic acid molecules interact and organize into larger, functional structures through processes like self-assembly.

Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules over time by solving Newton's equations of motion. This technique allows researchers to observe the dynamic evolution of a system and understand how intermolecular forces, such as hydrogen bonds and π–π stacking, drive the formation of supramolecular assemblies. nih.gov

For benzenedicarboxylic acids, MD simulations have been used to model their self-assembly into two-dimensional hydrogen-bonded networks. acs.orgresearchgate.net Studies have shown that MD is a robust technique for predicting the ordered supramolecular structures formed by these molecules. acs.orgresearchgate.net In the case of the less symmetric isophthalic acid, simulations indicate a tendency to form disordered arrangements consisting of zigzag chains rather than highly ordered parallel structures. acs.org MD simulations provide a time-dependent view of these processes, revealing the mechanisms and pathways of supramolecular formation. mdpi.com

Monte Carlo (MC) simulations use a probabilistic approach to model complex systems. Instead of calculating trajectories over time, MC methods generate random configurations of the system and accept or reject them based on their energy, ultimately leading to an equilibrium state. mdpi.com This technique is particularly useful for exploring the possible ordered structures and phase behavior of self-assembling systems. frontiersin.orgnih.gov

MC simulations have been applied to model the self-assembly of isophthalic acid into 2D networks. acs.orgresearchgate.net These simulations have corroborated findings from MD, showing that isophthalic acid molecules tend to form disordered arrangements of zigzag chains or long, isolated chains. acs.org However, studies comparing the two techniques have noted that MC simulation results for this system can be highly dependent on the chosen starting configuration, whereas MD simulations are considered more robust for predicting the final structure. acs.orgresearchgate.net

Analysis of Intermolecular Interactions (e.g., Linear Interaction Energy Method)

The self-assembly and macroscopic properties of materials based on this compound are governed by a network of non-covalent intermolecular interactions. Computational methods are essential for dissecting these forces, providing quantitative insights into the stability of molecular assemblies. Key interactions include strong hydrogen bonds between the carboxylic acid groups and π–π stacking interactions between the aromatic rings nih.govresearchgate.net.

One powerful computational technique for estimating the binding free energies in such systems is the Linear Interaction Energy (LIE) method springernature.comnih.gov. The LIE approach calculates the binding free energy (ΔGbind) by considering the difference in the electrostatic and van der Waals interaction energies of a ligand when it is bound to a receptor or another molecule versus when it is free in solution frontiersin.orgtemple.edu. The standard LIE equation is expressed as:

ΔGbind = α(⟨Evdwbound⟩ - ⟨Evdwfree⟩) + β(⟨Eelecbound⟩ - ⟨Eelecfree⟩) + γ

Here, ⟨Evdw⟩ and ⟨Eelec⟩ represent the averaged van der Waals and electrostatic interaction energies, respectively, obtained from molecular dynamics (MD) simulations springernature.com. The coefficients α and β are empirically derived parameters that scale the energy terms, and γ is an offset constant researchgate.net. This method provides a balance between the accuracy of rigorous free energy perturbation (FEP) calculations and the speed of simple docking scores researchgate.net.

In the context of this compound assemblies, these calculations can elucidate the contributions of different forces. For instance, in co-crystals, the molecule readily forms classical O–H···N hydrogen bonds with nitrogen-containing compounds like 1,2-bis(4-pyridyl)ethene, with measured O···N distances of approximately 2.6 Å nih.govresearchgate.net. Furthermore, π–π stacking interactions between aromatic rings are significant, with centroid-to-centroid distances observed in the range of 3.5 Å to 3.9 Å nih.gov. Density Functional Theory (DFT) calculations on the closely related terephthalic acid have shown that the total binding energy for a cyclic dimer formed by two O-H···O hydrogen bonds is substantial, at approximately 66.9 kJ/mol researchgate.net. Such computational analyses confirm that intermolecular hydrogen bonding is the dominant force in the self-assembly process of these structures nih.gov.

The table below illustrates the typical energy contributions that can be determined for molecular interactions in dicarboxylic acid assemblies through computational methods.

Interaction TypeComponentCalculated Energy (kJ/mol)Method
Hydrogen Bonding DimerElectrostatic-45.2DFT
Hydrogen Bonding Dimervan der Waals-21.7DFT
Total Binding Energy Sum -66.9 DFT
π-π StackingElectrostatic-8.5DFT
π-π Stackingvan der Waals-15.1DFT
Total Stacking Energy Sum -23.6 DFT

Note: Data is representative of dicarboxylic acid interactions based on DFT calculations for related isomers and serves to illustrate the output of such computational analyses researchgate.net.

In Silico Approaches for Ligand Design and Optimization

The this compound scaffold is a valuable starting point for the rational design of novel ligands in drug discovery and materials science. In silico techniques, which encompass a range of computer-aided drug design (CADD) methods, are instrumental in optimizing these ligands for enhanced binding affinity, selectivity, and desired pharmacokinetic properties nih.govijsdr.org. These approaches significantly reduce the time and cost associated with experimental screening ijsdr.org.

Key in silico strategies include structure-based drug design (SBDD) and ligand-based drug design (LBDD) ijsdr.org. When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking are employed to predict the binding pose and affinity of a ligand within the target's active site nih.gov. This process allows for the virtual screening of libraries of compounds derived from the this compound core. For example, derivatives can be designed where the carboxylic acid groups are positioned to form critical hydrogen bonds with amino acid residues like glutamine and arginine in a receptor's binding pocket mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool, particularly when experimental data for a series of related compounds is available nih.gov. QSAR models establish a mathematical correlation between the chemical features of the molecules (descriptors) and their biological activity nih.govmdpi.com. This allows for the prediction of activity for newly designed analogues and helps identify which molecular properties (e.g., steric, electronic, hydrophobic) are crucial for function mdpi.com.

The process of ligand optimization often involves "scaffold morphing" or decoration, where the core structure is systematically modified and the resulting analogues are evaluated computationally mdpi.com. For instance, starting with the this compound framework, functional groups can be altered to enhance π-π interactions with aromatic residues like tyrosine or to improve pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) mdpi.comrsc.org. Computational tools can predict properties like blood-brain barrier penetration and potential toxicity, guiding the design toward safer and more effective candidates nih.gov.

The following table presents representative data from in silico studies on designed ligands, showcasing key metrics used to evaluate and rank potential candidates.

Designed Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA, kcal/mol)Key Interacting Residues
Ligand-01Human Carbonic Anhydrase IX-9.2-75.4Gln92, His68, Thr200
Ligand-02Dihydroorotate Dehydrogenase-13.4-70.4Gln47, Arg136, Tyr38
Ligand-03p-Glycoprotein-9.2-Not Specified
Ligand-04Human Carbonic Anhydrase IX-8.3-72.1Gln92, Asn66, Thr200

Note: This table compiles representative data from various in silico drug design studies to illustrate the application of these methods mdpi.comnih.govresearchgate.net.

Advanced Characterization Techniques for Benzene 1,3 Dicarboxylic Acid Derived Materials

Crystallographic Techniques

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in crystalline materials derived from benzene-1,3-dicarboxylic acid.

In a study of a co-crystal formed between this compound and 1,2-bis(4-pyridyl)ethene, SCXRD analysis revealed a triclinic crystal system with the space group P1̅. nih.govresearchgate.net The asymmetric unit was found to contain one molecule of this compound and two halves of the 1,2-bis(4-pyridyl)ethene molecules. nih.gov These components are linked by O—H⋯N hydrogen bonds, forming one-dimensional zigzag chains. nih.gov These chains are further interconnected through π–π stacking interactions between the pyridine (B92270) and benzene (B151609) rings, leading to a three-dimensional supramolecular architecture. nih.gov

Detailed crystallographic data for this co-crystal, determined at a temperature of 223 K, are presented below. nih.govresearchgate.net

Parameter Value
FormulaC₁₂H₁₀N₂·C₈H₆O₄
Molecular Weight348.35
Crystal SystemTriclinic
Space GroupP1̅
a (Å)6.8331 (14)
b (Å)6.8804 (14)
c (Å)18.618 (4)
α (°)99.47 (3)
β (°)93.87 (3)
γ (°)102.69 (3)
Volume (ų)837.4 (3)
Z2

Table 1: Single crystal X-ray diffraction data for the co-crystal of this compound and 1,2-bis(4-pyridyl)ethene. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of bulk materials. It is particularly useful for confirming the phase purity of a synthesized material and for identifying crystalline structures by comparing the experimental diffraction pattern with known patterns from databases.

For instance, in the synthesis of metal-organic frameworks (MOFs) using benzene-dicarboxylate linkers, PXRD is routinely used to confirm the formation of the desired crystalline structure. rsc.org The diffraction pattern of a synthesized MOF, such as one based on zinc and 1,4-benzene dicarboxylic acid, will exhibit a series of characteristic peaks at specific 2θ angles. rsc.orgwu.ac.th These peaks correspond to the different crystal lattice planes and their positions and intensities are unique to that specific crystalline phase. researchgate.net By comparing the experimental PXRD pattern to a simulated pattern from single-crystal data or a reference database, the successful synthesis and crystallinity of the bulk material can be verified. wu.ac.thresearchgate.net

Spectroscopic Methods

Spectroscopic methods provide valuable information about the functional groups present in a molecule and the electronic transitions that can occur.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum shows characteristic absorption bands corresponding to the carboxylic acid groups. researchgate.net A very broad absorption is typically observed in the range of 2500 to 3300 cm⁻¹, which is characteristic of the O–H stretching vibration in a hydrogen-bonded carboxylic acid dimer. pressbooks.pub The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band typically between 1710 and 1760 cm⁻¹. pressbooks.pub For this compound, this peak has been reported around 1691 cm⁻¹. researchgate.net The presence of the aromatic ring is indicated by C=C stretching vibrations, which are observed in the region of 1450-1600 cm⁻¹, with a peak noted at 1581 cm⁻¹ for this compound. researchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500 - 3300 (broad)
Carboxylic Acid C=OStretching1691 - 1760
Aromatic C=CStretching~1581
Carbonyl C-OStretching~1165

Table 2: Characteristic FTIR absorption bands for this compound. researchgate.netpressbooks.pub

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of benzene exhibits three characteristic absorption bands originating from π→π* transitions. spcmc.ac.in These are often referred to as the E1, E2, and B bands. spcmc.ac.in The E1 and E2 bands are primary bands, while the B band is a secondary band with a fine structure. spcmc.ac.in When a substituent, such as a carboxyl group, is attached to the benzene ring, it can cause a shift in the position and intensity of these absorption bands. hnue.edu.vn The presence of a carboxyl group, an electron-withdrawing group, on the benzene ring to form benzoic acid results in a bathochromic (red) shift of the primary and secondary bands to longer wavelengths. up.ac.za This is due to the interaction of the π electrons of the benzene ring with the π electrons of the substituent. hnue.edu.vn

Benzene Band Typical Wavelength (nm) Effect of -COOH Substitution
E1 Band~184Bathochromic Shift
E2 Band~204Bathochromic Shift
B Band~256Bathochromic Shift

Table 3: UV-Vis absorption bands of benzene and the effect of carboxylic acid substitution. spcmc.ac.inup.ac.za

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the symmetry of the molecule dictates the number of distinct proton environments. askfilo.com The molecule has a plane of symmetry, which makes certain protons chemically equivalent. There are three distinct sets of protons:

The proton at position 2 of the benzene ring.

The protons at positions 4 and 6, which are equivalent.

The proton at position 5.

The two carboxylic acid protons are also equivalent.

Due to the symmetry of the 1,3-disubstituted ring, the protons at positions 4 and 6 are chemically equivalent, as are the protons at position 5. The proton at position 2 is unique. Therefore, one would expect to see three distinct signals for the aromatic protons and one signal for the two equivalent carboxylic acid protons. askfilo.com The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm. pressbooks.pub

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of this compound will show a number of signals corresponding to the number of non-equivalent carbon atoms. Due to the molecule's symmetry, there are four distinct carbon environments in the aromatic region and one for the two equivalent carboxyl carbons.

The two carbons bearing the carboxylic acid groups (C1 and C3).

The carbon atom situated between the two carboxyl groups (C2).

The two carbon atoms ortho to one carboxyl group and meta to the other (C4 and C6).

The carbon atom para to C2 (C5).

Therefore, one would expect to see a total of five signals in the ¹³C NMR spectrum. The carboxyl carbons typically resonate in the range of 165-185 ppm. pressbooks.pub

Spectroscopy Nucleus Number of Expected Signals Typical Chemical Shift Ranges (ppm)
¹H NMRProton4Aromatic: 7.0 - 8.5, Carboxylic Acid: ~12
¹³C NMRCarbon-135Aromatic: 120 - 140, Carboxylic Acid: 165 - 185

Table 4: Expected NMR signals for this compound. pressbooks.pubaskfilo.com

Thermal Analysis: Thermogravimetric Analysis (TGA)

In the study of metal-organic frameworks (MOFs) incorporating isophthalic acid derivatives, TGA is frequently employed to determine the temperature at which guest solvent molecules, such as water or dimethylformamide (DMF), are removed from the framework. For instance, a cadmium-based MOF synthesized with 5-((carboxymethyl)amino)isophthalic acid showed a mass loss between 30–175 °C, corresponding to the removal of guest solvent molecules. The framework itself remained stable until decomposition occurred above 300 °C. rsc.org Similarly, another cadmium-containing MOF exhibited a mass loss between 30 and 160 °C, which was attributed to the loss of both guest and coordinated water molecules. rsc.org

The thermal stability of isophthalic acid itself has been investigated under hydrothermal conditions. It was found to be stable after one hour at 300 °C but underwent decarboxylation to form monoacids in 10–15% yields at 350 °C. researchgate.net The decomposition of materials containing isophthalic acid can be influenced by various factors, including the presence of other components. For example, the decarboxylation yields of isophthalic acid were significantly increased in the presence of copper(I) oxide. researchgate.net

The data from TGA experiments are often presented as a plot of mass percentage versus temperature. The derivative of this curve can be used to identify the temperature at which the rate of mass loss is at its maximum. unca.edu This information is valuable for understanding the kinetics of decomposition. libretexts.org

Table 1: Thermal Decomposition Data for Selected this compound Derived Materials

Compound/Material Temperature Range of Initial Mass Loss (°C) Attributed Loss Decomposition Temperature (°C)
Cadmium MOF with 5-((carboxymethyl)amino)isophthalic acid 30–175 Guest solvent >300 rsc.org
Cadmium MOF with 5-((carboxymethyl)amino)isophthalic acid 30–160 Guest and coordinated water Not specified rsc.org
Isophthalic acid (hydrothermal conditions) Stable up to 300 - Decomposes at 350 researchgate.net
Magnesium(II) complex 1 with 5-aminoisophthalic acid Not specified Lattice and coordinated water ~490 mdpi.com

Surface and Morphological Characterization

Hirshfeld surface analysis is a powerful computational tool used to investigate intermolecular interactions within the crystal structures of materials derived from this compound. iucr.org This method partitions crystal space into regions associated with each molecule, allowing for the visualization and quantification of close contacts between neighboring molecules. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of intermolecular contact, with red spots indicating short contacts. iucr.orgnih.gov

For a derivative of 5-hydroxyisophthalic acid, diethyl 5-(2-cyanophenoxy)isophthalate, Hirshfeld analysis revealed that H···H, H···O, and C···H interactions were the major contributors to the crystal packing. iucr.org The fingerprint plot for this compound showed that H···H contacts accounted for 41.2% of the surface, H···O for 20.5%, and C···H for 16.3%. iucr.org

In the context of coordination polymers, Hirshfeld analysis has been applied to a two-dimensional nickel(II) network containing a terephthalate (B1205515) anion (benzene-1,4-dicarboxylate), a close isomer of isophthalate (B1238265). This analysis demonstrated that H···H interactions from the dimethylformamide ligands were the most significant, covering 45% of the Hirshfeld surface. nih.gov Other notable interactions included O···H/H···O and C···H/H···C contacts. nih.gov Similarly, for coordination polymers based on the tiron ligand (4,5-dihydroxy-1,3-benzenedisulfonic acid), Hirshfeld analysis identified H···H, O···H, and C···H as the major short interatomic interactions. rsc.org

This technique is not limited to organic compounds and metal-organic frameworks. It has also been used to elucidate differences in packing between polymorphs. rsc.org By providing a detailed picture of the intermolecular interactions, Hirshfeld surface analysis and fingerprint plots are invaluable for understanding the supramolecular architecture of materials derived from this compound.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Compounds

Compound H···H Contacts (%) O···H/H···O Contacts (%) C···H/H···C Contacts (%) Other Significant Contacts (%)
Diethyl 5-(2-cyanophenoxy)isophthalate iucr.org 41.2 20.5 16.3 -

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique for the high-resolution structural analysis of materials, including those derived from this compound. mdpi.comescholarship.org This method involves vitrifying the sample in a thin layer of amorphous ice, which preserves the native structure of the specimen in a hydrated state. mdpi.com Cryo-TEM is particularly advantageous for studying beam-sensitive materials and for visualizing the self-assembled nanostructures of soft materials. escholarship.orgnsf.gov

In the context of materials derived from aromatic molecules like benzene, cryo-TEM has been instrumental in studying carbon nanothreads. nsf.gov While not directly involving this compound, this research highlights the capability of cryo-TEM to mitigate electron beam damage, allowing for the successful imaging of the native structure of benzene-derived carbon nanothreads. nsf.gov This is a significant improvement over room-temperature TEM, where beam damage can quickly alter the material's structure. nsf.gov

Cryo-TEM is also a key technique for characterizing the nanostructures of self-assembled systems. For instance, it has been used to study the hierarchical self-assembly of alkylamido isophthalic acids. nih.gov High-resolution TEM (HR-TEM), a related technique, provided direct 2D projections of the self-assembled nanofibers, allowing for accurate measurement of their dimensions. nih.gov The use of cryo-TEM can provide even more detailed and preserved images of such delicate structures.

The application of cryo-TEM extends to the study of hydrogels formed by the self-assembly of diblock copolypeptides. nist.gov In these studies, the gel is vitrified directly on the TEM grid, allowing for the unstained, in situ observation of the interconnected membrane and cellular nanostructure of the gel matrix. nist.gov This approach could be applied to hydrogels formed from this compound derivatives.

For the study of self-assembled pharmaceutics, cryo-TEM is an effective tool for characterizing systems like liposomes, where the membrane and core can be well-resolved. mdpi.com This demonstrates the versatility of cryo-TEM in visualizing a wide range of soft matter systems, which is relevant for potential applications of this compound-derived materials in drug delivery.

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate the nanoscale structure of materials, including those derived from this compound. wikipedia.org SAXS provides information on particle size, shape, distribution, and the characteristic distances in partially ordered systems. wikipedia.org The technique is applicable to a wide range of materials, including polymers, colloids, and metal-organic frameworks (MOFs). semanticscholar.orgresearchgate.net

SAXS has been instrumental in studying the formation and growth of MOFs. researchgate.netuu.nl By performing in situ SAXS measurements during the synthesis of MOFs, researchers can gain time-resolved information on the crystallization process. researchgate.netuu.nl For example, a combined in situ SAXS/WAXS (Wide-Angle X-ray Scattering) study on the crystallization of amino-functionalized aluminum-based MOFs revealed key phenomena occurring during their formation and the influence of the solvent. researchgate.netuu.nl The analysis of SAXS data can indicate whether crystals grow steadily in three dimensions or if they form via intermediate amorphous or fractal precursors. uu.nl

While direct SAXS studies on materials solely derived from this compound are not extensively detailed in the provided context, the principles and applications of the technique to closely related systems are highly relevant. For instance, the study of MOFs synthesized from amino-functionalized terephthalic acid (a positional isomer of isophthalic acid) demonstrates the utility of SAXS in understanding their growth mechanisms. researchgate.net

SAXS is also a key technique for characterizing the morphology of block copolymer nanoparticles formed through polymerization-induced self-assembly. rsc.org Although this example does not directly involve this compound, it illustrates the power of SAXS in monitoring morphological transitions in situ, which is applicable to the study of self-assembling systems based on isophthalic acid derivatives.

Table 3: Information Obtainable from SAXS Analysis of this compound Derived Materials

Parameter Information Provided
Scattering Pattern Nanoscale density differences, particle size and shape wikipedia.org
Time-resolved SAXS Crystallization kinetics, formation of intermediates researchgate.netuu.nl
Power-law decay Surface fractal character, roughness of particles researchgate.netuu.nl

Mass Spectrometry: Hydrogen-Deuterium Exchange Mass Spectrometry

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for analyzing the structure, dynamics, and interactions of proteins and their complexes. mdpi.com While not a direct characterization method for this compound itself, HDX-MS is highly relevant for studying the interactions between materials derived from this compound and biological macromolecules.

The fundamental principle of HDX-MS involves exposing a protein to a deuterated buffer (D₂O). The labile amide hydrogens on the protein backbone exchange with deuterium atoms from the solvent. thermofisher.com The rate of this exchange is dependent on the solvent accessibility and the hydrogen bonding network of the amide hydrogens. nih.gov By measuring the mass increase of the protein or its fragments over time using mass spectrometry, one can infer information about the protein's conformation and dynamics. thermofisher.com

HDX-MS is particularly useful for studying protein-small molecule interactions. eurekalert.org When a small molecule, such as a derivative of this compound, binds to a protein, it can induce conformational changes. These changes can alter the rate of deuterium exchange in specific regions of the protein. By comparing the HDX profiles of the protein in the presence and absence of the small molecule, one can identify the binding site and allosteric effects. mdpi.com

The typical bottom-up HDX-MS workflow involves several steps:

Deuterium Labeling: The protein is incubated in a D₂O-based buffer for various time points. nih.gov

Quenching: The exchange reaction is stopped by lowering the pH and temperature. nih.gov

Proteolysis: The protein is digested into smaller peptides using an acid-stable protease like pepsin. nih.gov

LC-MS Analysis: The peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine their deuterium uptake. nih.gov

This technique is not limited by the size of the protein or protein complex and is highly sensitive. thermofisher.com It can be used to study a wide range of interactions, making it a valuable tool for understanding the biological effects of compounds derived from this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.